molecular formula C12H14F3N5 B7578637 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile

5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile

Cat. No. B7578637
M. Wt: 285.27 g/mol
InChI Key: XWQXPETYYYZHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, also known as TFEA, is a chemical compound that has been the subject of scientific research for its potential use in various fields.

Mechanism of Action

The mechanism of action of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been shown to selectively inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile inhibits the growth and proliferation of cancer cells, induces apoptosis, and modulates various signaling pathways involved in cancer progression. In vivo studies have shown that 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile exhibits neuroprotective effects, reduces inflammation, and improves cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for further research on 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile. One area of interest is the development of novel 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, including its interaction with specific enzymes and receptors in the body. Finally, further studies are needed to evaluate the safety and efficacy of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile in preclinical and clinical settings, with the ultimate goal of developing new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis method of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile involves the reaction of 5-aminopyrazine-2-carbonitrile with 1-(2,2,2-trifluoroethyl)pyrrolidine-3-methanol in the presence of a catalyst. The resulting compound is then purified through various techniques, including column chromatography, recrystallization, and NMR spectroscopy.

Scientific Research Applications

5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, drug design, and organic synthesis. In medicinal chemistry, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In drug design, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In organic synthesis, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been employed as a reagent for the preparation of various functionalized pyrazine derivatives.

properties

IUPAC Name

5-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c13-12(14,15)8-20-2-1-9(7-20)4-18-11-6-17-10(3-16)5-19-11/h5-6,9H,1-2,4,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQXPETYYYZHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC2=NC=C(N=C2)C#N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile

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